(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
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Overview
Description
(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a benzothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multiple steps. One common method involves the condensation of 2-(3,4-dimethoxyphenyl)ethylamine with benzyl isothiocyanate to form an intermediate, which is then cyclized to produce the benzothiazine core. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound has been studied for its potential as an antibacterial and antioxidant agent. Its ability to scavenge free radicals and inhibit bacterial growth makes it a promising candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound’s potential as an anticancer agent has been explored. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth, making it a potential candidate for cancer treatment .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: This compound shares the dimethoxyphenyl group and is used in the synthesis of various derivatives.
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, used in neurological research.
2-(3,4-Dimethoxyphenyl)-2-oxo-ethylammonium chloride: Used as a starting material for the synthesis of other organic compounds.
Uniqueness
What sets (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione apart is its benzothiazine core, which imparts unique chemical and biological properties. This core structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
(3E)-1-benzyl-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-32-23-13-12-19(16-24(23)33-2)14-15-27-17-25-26(29)21-10-6-7-11-22(21)28(34(25,30)31)18-20-8-4-3-5-9-20/h3-13,16-17,27H,14-15,18H2,1-2H3/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKVJRUXLIIMX-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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